RCS-4 M9-Metabolit

Übersicht

Beschreibung

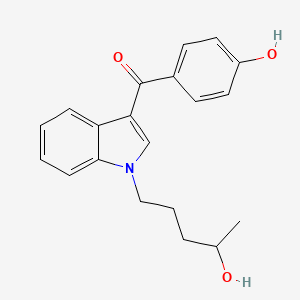

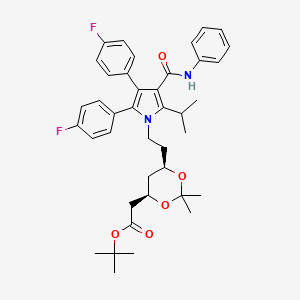

Es ist ein erwarteter Metabolit von RCS-4, einem synthetischen Cannabinoid, das in Kräutermischungen nachgewiesen wurde . Die Verbindung zeichnet sich durch eine Hydroxylierung sowohl an den Alkyl- als auch an den Phenylgruppen aus .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese des RCS-4 M9-Metaboliten beinhaltet die Hydroxylierung von RCS-4. Dieser Prozess kann in vitro unter Verwendung von Lebermikrosomen oder in vivo durchgeführt werden. Die Hydroxylierung erfolgt sowohl an den Alkyl- als auch an den Phenylgruppen der Ausgangssubstanz .

Industrielle Produktionsmethoden

Es gibt nur begrenzte Informationen über die industriellen Produktionsmethoden des RCS-4 M9-Metaboliten. Er wird in der Regel für Forschungs- und forensische Zwecke hergestellt, anstatt für großtechnische industrielle Anwendungen .

Wissenschaftliche Forschungsanwendungen

RCS-4 M9-Metabolit wird hauptsächlich in der forensischen und toxikologischen Forschung verwendet. Er dient als analytischer Referenzstandard für den Nachweis und die Identifizierung synthetischer Cannabinoide in biologischen Proben . Die Verbindung wird auch in Studien verwendet, die den Metabolismus und die Pharmakokinetik synthetischer Cannabinoide untersuchen .

Wirkmechanismus

Der Wirkmechanismus des RCS-4 M9-Metaboliten beinhaltet seine Interaktion mit Cannabinoidrezeptoren. Die Verbindung entfaltet ihre Wirkungen durch Bindung an diese Rezeptoren, was zu verschiedenen physiologischen und biochemischen Reaktionen führt. Zu den beteiligten molekularen Zielen und Pfaden gehören die Aktivierung des Cannabinoidrezeptors 1 (CB1) und des Cannabinoidrezeptors 2 (CB2) .

Zukünftige Richtungen

The future directions in the study of RCS-4 M9 metabolite could involve further investigation into its metabolism and the identification of additional metabolites. The structural information and associated high-resolution mass spectra of these metabolites can be employed for developing clinical and forensic laboratory RCS-4 urine screening methods .

Wirkmechanismus

Target of Action

The RCS-4 M9 metabolite is an expected metabolite of RCS-4, a synthetic cannabinoid (CB) that has been detected in herbal mixtures . The primary target of RCS-4 and its metabolites is likely the cannabinoid receptors, given its classification as a synthetic cannabinoid .

Mode of Action

The RCS-4 M9 metabolite is characterized by hydroxylation on both the alkyl and phenyl groups

Biochemical Pathways

The metabolic pathways for RCS-4, from which the M9 metabolite is derived, include aromatic monohydroxylation, N- and O-dealkylation, and oxidation of the N-pentyl chain to a ketone . These transformations are likely to be carried out by enzymes in the liver, such as the cytochrome P450 family .

Pharmacokinetics

It is known that the parent compound, rcs-4, and similar synthetic cannabinoids are extensively metabolized in the liver, with metabolites predominating in urine . This suggests that the M9 metabolite may also be primarily excreted in urine.

Result of Action

Given its origin from a synthetic cannabinoid, it may have similar effects to other compounds in this class, which can include psychoactive effects due to interaction with cannabinoid receptors in the brain .

Biochemische Analyse

Biochemical Properties

The RCS-4 M9 metabolite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is characterized by hydroxylation on both the alkyl and phenyl groups .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The RCS-4 M9 metabolite exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the RCS-4 M9 metabolite change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the RCS-4 M9 metabolite vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The RCS-4 M9 metabolite is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The RCS-4 M9 metabolite is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

This product is intended for research and forensic purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4 M9 metabolite involves the hydroxylation of RCS-4. This process can be carried out in vitro using liver microsomes or in vivo. The hydroxylation occurs on both the alkyl and phenyl groups of the parent compound .

Industrial Production Methods

There is limited information available on the industrial production methods of RCS-4 M9 metabolite. it is typically produced for research and forensic purposes rather than for large-scale industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RCS-4 M9-Metabolit durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Obwohl seltener, können auch Reduktionsreaktionen auftreten.

Substitution: Die Hydroxylgruppen an den Alkyl- und Phenylgruppen können an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören dihydroxylierte Metaboliten, die aus der Hydroxylierung sowohl der Alkyl- als auch der Phenylgruppen resultieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

JWH-018: Ein weiteres synthetisches Cannabinoid mit ähnlichen Stoffwechselwegen.

JWH-073: Teilt strukturelle Ähnlichkeiten und unterliegt ähnlichen metabolischen Transformationen.

JWH-015: Bekannt für seine Interaktion mit Cannabinoidrezeptoren und ähnliches Stoffwechselprofil.

Einzigartigkeit

RCS-4 M9-Metabolit ist aufgrund seines spezifischen Hydroxylierungsmusters sowohl an den Alkyl- als auch an den Phenylgruppen einzigartig. Dieses einzigartige Merkmal unterscheidet ihn von anderen synthetischen Cannabinoiden und ihren Metaboliten .

Eigenschaften

IUPAC Name |

[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13-14,22-23H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSIBZRVKUYYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043151 | |

| Record name | [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-96-6 | |

| Record name | [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)

![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)

![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)